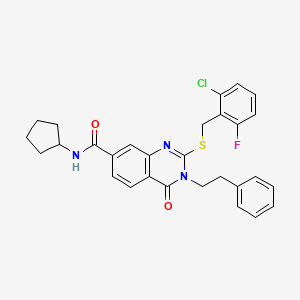![molecular formula C11H15ClF3N3O2S B3001780 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide CAS No. 1147839-69-7](/img/structure/B3001780.png)
6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Substitution with Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoroethylamine Moiety: The final step involves the nucleophilic substitution of the sulfonamide with 3-(methyl(2,2,2-trifluoroethyl)amino)propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonamide groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro or sulfonamide groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the amine or sulfonamide groups.
Reduction: Reduced forms of the nitro or sulfonamide groups.
Substitution: New compounds with different substituents replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide and trifluoroethylamine groups on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoroethylamine moiety can enhance the compound’s binding affinity and specificity, while the sulfonamide group can interact with target proteins through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-carboxamide
- 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-thiol
- 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-phosphate
Uniqueness
The uniqueness of 6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethylamine moiety enhances its lipophilicity and metabolic stability, while the sulfonamide group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
6-chloro-N-[3-[methyl(2,2,2-trifluoroethyl)amino]propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClF3N3O2S/c1-18(8-11(13,14)15)6-2-5-17-21(19,20)9-3-4-10(12)16-7-9/h3-4,7,17H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKBVOKEYUXOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNS(=O)(=O)C1=CN=C(C=C1)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B3001700.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride](/img/structure/B3001706.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)





